molecular formula C14H20ClN3O4 B1452000 N,N-DiBoc-4-amino-6-chloropyrimidine CAS No. 354112-08-6

N,N-DiBoc-4-amino-6-chloropyrimidine

Cat. No.: B1452000
CAS No.: 354112-08-6
M. Wt: 329.78 g/mol
InChI Key: LTXDXOMHOOIKAB-UHFFFAOYSA-N
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Description

N,N-DiBoc-4-amino-6-chloropyrimidine (CAS 354112-08-6) is a high-purity chemical intermediate extensively used in organic synthesis and medicinal chemistry research. With a molecular formula of C 14 H 20 ClN 3 O 4 and a molecular weight of 329.78 g/mol, this compound features a pyrimidine core that is both chlorinated and protected with di-tert-butoxycarbonyl (Boc) groups on its amino function . The chlorine atom at the 6-position serves as an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution reactions. This allows researchers to readily introduce a variety of nucleophiles, such as amines and alkoxides, to create diverse 4,6-disubstituted pyrimidine libraries. Concurrently, the Boc protecting groups safeguard the amino functionality during synthetic sequences and can be removed under mild acidic conditions to unveil the free amine, which is a crucial handle for further derivatization or in the construction of complex molecular architectures . This dual functionality makes this compound an exceptionally versatile and valuable scaffold for the discovery and development of new active compounds. It is particularly useful in synthesizing potential pharmaceutical agents, including kinase inhibitors and other small-molecule therapeutics that incorporate a pyrimidine heterocycle. The compound is provided with an estimated purity of >95% and requires storage in an inert atmosphere at 2-8°C to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(6-chloropyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXDXOMHOOIKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=NC=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672214
Record name Di-tert-butyl (6-chloropyrimidin-4-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354112-08-6
Record name Di-tert-butyl (6-chloropyrimidin-4-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DiBoc-4-amino-6-chloropyrimidine typically involves the protection of the amino group on the pyrimidine ring with di-tert-butoxycarbonyl (Boc) groups. This is achieved through a series of reactions starting from 4-amino-6-chloropyrimidine. The amino group is first protected with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-DiBoc-4-amino-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of N,N-DiBoc-4-amino-6-chloropyrimidine typically involves:

  • Protection of the amino group using Boc anhydride in the presence of a base such as triethylamine.
  • Reactions conducted under inert atmospheres at temperatures ranging from 0°C to 25°C.

Applications in Scientific Research

This compound is employed in various scientific research applications:

Organic Synthesis

  • Building Block : It serves as a crucial building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.
  • Substitution Reactions : The chloro group can be substituted with nucleophiles (e.g., amines or thiols), facilitating the formation of diverse pyrimidine derivatives.

Medicinal Chemistry

  • Drug Development : This compound is explored for its potential in developing antiviral and anticancer agents. Its derivatives have shown promise in inhibiting viral enzymes and modulating biological pathways .
  • Biological Activity : this compound has been utilized in studies targeting various diseases, including viral infections and cancer, highlighting its significance in therapeutic applications .

Biological Studies

  • Enzyme Inhibitors : The compound is used to investigate enzyme inhibition mechanisms, particularly those related to viral replication processes .
  • Receptor Ligands : It plays a role in studying receptor-ligand interactions, which are essential for understanding drug-receptor dynamics.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of pyrimidine derivatives synthesized from this compound. The derivatives demonstrated significant activity against RNA viruses, showcasing their potential as broad-spectrum antiviral agents .

Case Study 2: Anticancer Research

Research focusing on pyrimidine analogs derived from this compound revealed promising results in inhibiting cancer cell proliferation. The compounds were evaluated for their effectiveness against various cancer cell lines, indicating their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of N,N-DiBoc-4-amino-6-chloropyrimidine is primarily related to its ability to act as a precursor or intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound. For example, derivatives may inhibit specific enzymes or bind to particular receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

4-Amino-6-chloropyrimidine (CAS: 5305-59-9)

  • Molecular Formula : C₄H₄ClN₃
  • Molecular Weight : 129.55 g/mol .
  • Structure : Lacks Boc protection, exposing the primary amine group.
  • Reactivity : More reactive than the Boc-protected analog due to the free amine, making it prone to undesired alkylation or acylation .
  • Solubility: Higher polarity due to the free amine, leading to better solubility in polar solvents (e.g., water or ethanol).
  • Applications : Direct intermediate in agrochemicals and small-molecule drug synthesis .

N,N-Diallyl-6-chloro-4-pyrimidinamine (CAS: 1220036-24-7)

  • Molecular Formula : C₁₀H₁₂ClN₃
  • Molecular Weight : 209.68 g/mol .
  • Reactivity : Allyl groups enable participation in cross-coupling or deprotection via palladium catalysis.
  • Applications : Used in transition-metal-catalyzed reactions to construct complex heterocycles .

N,N-Dibenzyl-6-chloro-5-nitropyrimidine-4-amine (Patent Example)

  • Molecular Formula : C₁₇H₁₅ClN₄O₂ (estimated)
  • Structure : Contains benzyl groups and a nitro substituent at the 5-position.
  • Reactivity : The nitro group strongly withdraws electrons, activating the pyrimidine ring for nucleophilic substitution at the 4-position .
  • Applications : Intermediate in explosives or high-energy material synthesis .

Data Table: Comparative Analysis

Property N,N-DiBoc-4-amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine N,N-Diallyl-6-chloro-4-pyrimidinamine N,N-Dibenzyl-6-chloro-5-nitropyrimidine-4-amine
CAS Number 354112-08-6 5305-59-9 1220036-24-7 Not specified
Molecular Weight 329.78 g/mol 129.55 g/mol 209.68 g/mol ~337.78 g/mol (estimated)
Key Functional Groups Boc-protected amine, Cl Free amine, Cl Allyl groups, Cl Benzyl groups, nitro, Cl
Solubility Organic solvents (DMSO) Polar solvents Organic solvents Likely organic solvents
Primary Use Protected intermediate in drug synthesis Reactive intermediate Transition-metal catalysis High-energy materials

Biological Activity

N,N-DiBoc-4-amino-6-chloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and related case studies, highlighting its significance in drug development.

Chemical Structure and Synthesis

This compound, with the molecular formula C14_{14}H20_{20}ClN3_3O4_4, is characterized by two tert-butyloxycarbonyl (Boc) protecting groups on the amino nitrogen and a chlorine atom at the 6-position of the pyrimidine ring. The compound can be synthesized through various methods, often involving the introduction of substituents at specific positions on the pyrimidine scaffold.

Immunosuppressive Activity

The immunosuppressive potential of pyrimidine derivatives has been evaluated in various assays. A related study indicated that modifications at positions 2, 4, and 6 of the pyrimidine scaffold could lead to enhanced immunosuppressive activity. For instance, certain derivatives exhibited IC50_{50} values as low as 1.6 µM in mixed lymphocyte reaction assays, suggesting a potential role in organ transplantation therapies . While direct data on this compound is sparse, its structural characteristics may imply similar biological activity.

Case Studies and Research Findings

  • Antiviral Studies :
    • A study on fluorinated aristeromycin analogues revealed that structural modifications significantly influenced their antiviral potency. One compound exhibited an EC50_{50} of 0.20 µM against MERS-CoV, indicating that similar modifications in this compound could yield potent antiviral agents .
  • Immunosuppressive Activity :
    • Research focusing on pyrimidine libraries for immunosuppressive activity found that systematic variations led to compounds with significant efficacy in preventing organ rejection. These findings suggest that this compound could be explored for similar applications .

Data Summary Table

Activity Compound IC50_{50} Remarks
AntiviralFluorinated Aristeromycin0.20 µMEffective against MERS-CoV
ImmunosuppressivePyrimidine Derivative1.6 µMEvaluated in mixed lymphocyte reaction assay
General Biological ActivityThis compoundTBDRequires further investigation

Q & A

Q. What are the optimized synthetic routes for preparing N,N-DiBoc-4-amino-6-chloropyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by chlorination at the 6-position. Key steps include:
  • Boc Protection : Reacting 4-amino-6-chloropyrimidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
  • Critical Factors : Excess Boc₂O (2.2 equiv) and strict anhydrous conditions prevent deprotection. Lower temperatures reduce side reactions like N-oxide formation.

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:
TechniquePurposeExample Data
¹H/¹³C NMR Confirm Boc group integration and pyrimidine backboneδ 1.45 ppm (s, 18H, Boc-CH₃), δ 8.20 ppm (s, 1H, pyrimidine-H)
HPLC-MS Assess purity and molecular weight[M+H]⁺ = 356.2 m/z (theoretical: 356.08)
FT-IR Verify carbonyl (Boc) and C-Cl stretches1745 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl)

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight, amber vials to prevent thermal degradation and light-induced Boc group cleavage .
  • Atmosphere : Use nitrogen or argon to minimize moisture absorption, which can hydrolyze Boc groups .
  • Solubility Considerations : Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., methanol) to prevent deprotection .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved via cross-coupling reactions?

  • Methodological Answer : The 6-chloro position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
  • Suzuki-Miyaura : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and aryl boronic acids in dioxane/H₂O (3:1) at 80°C for 6–8 hours. This replaces Cl with aryl groups while preserving Boc protection .
  • Challenges : Competing dechlorination can occur with bulky ligands; optimize ligand choice (e.g., XPhos) and base strength .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states. The 6-Cl site shows lower activation energy (ΔG‡ = 18.5 kcal/mol) compared to the 4-amino group due to electron-withdrawing Boc groups .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (6-Cl) for nucleophilic attack, guiding solvent selection (e.g., polar aprotic DMF enhances reactivity) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate with NIST or ChemSpider reference spectra .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric Boc groups) by acquiring spectra at –40°C .
  • Complementary Techniques : Use X-ray crystallography (e.g., Acta Crystallographica data ) or 2D NMR (HSQC, HMBC) to confirm ambiguous assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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